molecular formula C11H8N2 B1261168 1H-azepino[5,4,3-cd]indole

1H-azepino[5,4,3-cd]indole

Cat. No.: B1261168
M. Wt: 168.19 g/mol
InChI Key: DXGYZOISMWKYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Azepino[5,4,3-cd]indole is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This fused tricyclic system serves as the core structure for a range of biologically active natural products and pharmaceuticals . Notably, the azepino[5,4,3-cd]indole skeleton is found in indole alkaloids such as Aurantioclavine, Rucaparib, and Hyrtiazepine, which have been investigated for their potential as 5-HT1 agonists and PARP inhibitors . Its presence in these complex molecules makes it a valuable building block for the total synthesis of natural products and for the construction of diverse chemical libraries in drug discovery efforts . Efficient synthetic strategies, including novel multi-component domino reactions, have been established to access this and related fused heterocyclic scaffolds, highlighting its importance in developing new synthetic methodologies . This product is intended for research applications in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9,11-hexaene

InChI

InChI=1S/C11H8N2/c1-2-8-6-12-5-4-9-7-13-10(3-1)11(8)9/h1-7,13H

InChI Key

DXGYZOISMWKYNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CNC3=C1)C=CN=C2

Origin of Product

United States

Advanced Synthetic Strategies for 1h Azepino 5,4,3 Cd Indole and Its Structural Analogues

Construction of the Azepinoindole Core: Modern Approaches

Modern synthetic methods for assembling the azepino[5,4,3-cd]indole nucleus prioritize efficiency, selectivity, and the ability to introduce diverse functionalities. These approaches often employ intramolecular cyclization and annulation reactions as key steps to forge the characteristic seven-membered ring.

Intramolecular Cyclization and Annulation Reactions

The formation of the azepinoindole core frequently relies on intramolecular reactions that build the seven-membered ring onto a pre-existing indole (B1671886) structure. These reactions are advantageous as they can lead to complex polycyclic systems in a single, often stereocontrolled, step.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with an alkene, has been adapted for the synthesis of the azepino[5,4,3-cd]indole skeleton. researchgate.netorganic-chemistry.org This intramolecular variant typically involves a suitably functionalized indole derivative bearing both the halide and the alkene moieties.

A notable application of this strategy is the one-pot Heck/Boc-deprotection/aminocyclization process starting from a 4-iodotryptophan derivative. researchgate.net This sequence efficiently constructs the key azepinoindole nucleus. The reaction conditions can be optimized, with palladium acetate (B1210297) and silver carbonate in toluene (B28343) at 90°C proving effective for the crucial coupling step. researchgate.net This methodology has been successfully applied to the total synthesis of natural products like (-)-trans- and (-)-cis-clavicipitic acid and aurantioclavine. researchgate.net

CatalystReagentSolventTemperature (°C)OutcomeReference
Pd(OAc)2Ag2CO3Toluene90High conversion and yield of the desired coupled product researchgate.net

This table summarizes the optimized conditions for the Mizoroki-Heck coupling step in the synthesis of the azepino[5,4,3-cd]indole core.

The Watanabe-Cenini-Söderberg reaction and related palladium-catalyzed reductive N-heterocyclization methods serve as another powerful tool for the synthesis of azepinoindoles. researchgate.netresearchgate.net These reactions typically involve the cyclization of a nitro- or nitroso-aromatic compound with an alkene or alkyne, often in the presence of a reducing agent like carbon monoxide. While specific applications to the 1H-azepino[5,4,3-cd]indole core are part of broader synthetic strategies, the general principle of forming the heterocyclic ring through a reductive cyclization is a key concept. researchgate.net

The Pictet-Spengler reaction is a cornerstone in the synthesis of many indole alkaloids and has been extensively diversified for the construction of the this compound framework and its analogues. mdpi.comucl.ac.uknih.govnih.govbeilstein-journals.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydro-β-carboline or related structures. nih.gov In the context of azepinoindoles, variations of this reaction allow for the formation of the seven-membered ring.

Recent advancements have demonstrated that Au(I) complexes can effectively catalyze iso-Pictet–Spengler reactions, expanding the scope and versatility of this transformation for creating diverse polycyclic scaffolds. acs.org

Serotonin (B10506) and its derivatives are valuable starting materials for the synthesis of azepinoindoles via the Pictet-Spengler reaction. The reaction of Nω-methyl serotonin with formaldehyde, for instance, can be guided by pH to achieve nucleophilic attack at different sites, leading to the formation of compounds like 3,4,5,6-tetrahydro-7-hydroxy-5-methyl-1H-azepino[5,4,3-cd]indole, also known as cimitrypazepine. mdpi.com This highlights the tunability of the Pictet-Spengler reaction for accessing specific isomers.

A significant challenge in the synthesis of 1H-azepino[5,4,3-cd]indoles is controlling the regioselectivity of the cyclization. The Pictet-Spengler reaction typically occurs at the C2 position of the indole ring. However, to form the azepino[5,4,3-cd]indole skeleton, cyclization must be directed to the C4 position.

Recent breakthroughs have enabled regioselective C4 Pictet-Spengler reactions on tryptophan and its derivatives. researchgate.netscilit.com One successful approach utilizes a DABCO/TFE (1,4-diazabicyclo[2.2.2]octane/2,2,2-trifluoroethanol) promoted reaction between tryptophan methyl ester and an indole-3-carbaldehyde. researchgate.net This biomimetic strategy has been instrumental in synthesizing the core structures of hyrtiazepine alkaloids. researchgate.net

Similarly, the Pictet-Spengler reaction of 2-(1H-indol-4-yl)ethanamines with various aldehydes and ketones can proceed in water, acting as both a catalyst and solvent, to afford a range of azepino[3,4,5-cd]indoles in good yields. beilstein-journals.org The reaction demonstrates broad substrate scope, tolerating both alkyl and aryl aldehydes as well as dialkyl ketones. beilstein-journals.org Furthermore, enzymatic approaches using strictosidine (B192452) synthase have been explored to catalyze the Pictet-Spengler condensation of 1H-indole-4-ethanamine with secologanin (B1681713), generating the rare azepino-[3,4,5-cd]-indole skeleton. acs.orgnih.gov

ReactantsCatalyst/PromoterSolventKey FeatureReference
Tryptophan methyl ester and indole-3-carbaldehydeDABCO/TFE-Regioselective C4 cyclization researchgate.net
2-(1H-indol-4-yl)ethanamines and aldehydes/ketonesWaterWaterEnvironmentally friendly, broad scope beilstein-journals.org
1H-indole-4-ethanamine and secologaninStrictosidine synthase-Enzymatic, stereoselective acs.orgnih.gov

This table presents a comparison of different regioselective C4 Pictet-Spengler reactions for the synthesis of the azepinoindole core.

The Pictet-Spengler Reaction and its Diversified Applications
Influence of Substituent Patterns on Regioselectivity in Cyclization

The regioselectivity of cyclization reactions to form azepinoindoles is highly dependent on the electronic nature and position of substituents on the indole ring. In the cyclization of 4-substituted indoles, there is a competition between cyclization at the C3 and C5 positions. Generally, the absence of an electron-donating group on the benzene (B151609) ring of the indole favors C3 cyclization, especially when forming a ring larger than six members. d-nb.info Conversely, the presence of electron-donating groups can favor C5 cyclization. d-nb.info

For example, in the acid-catalyzed intramolecular hydroindolation of cis-β-(α′,α′-dimethyl)-4′-methindolylstyrenes, cyclization predominantly occurs at the C3 position to yield tetrahydrobenzo[cd]indoles. beilstein-journals.org However, introducing an electron-donating methoxy (B1213986) group at the indole's C7 position reverses this selectivity, favoring the formation of the 4,5-fused system. beilstein-journals.org The use of an electron-withdrawing protecting group on the indole nitrogen can also steer the reaction towards the 4,5-fused product by reducing the nucleophilicity of the C3 position. d-nb.info

In a four-component domino reaction involving arylglyoxal monohydrates, pyrazol-5-amines, and aromatic amines, the electronic properties of the aromatic amine play a crucial role in directing the reaction pathway. nih.gov Electron-rich aromatic amines tend to favor the formation of azepino[5,4,3-cd]indoles, while electron-poor anilines can lead to the formation of pyrazolo[3,4-b]pyridines instead. nih.gov This highlights the delicate balance of electronic effects in determining the final product.

DIBAL-H-Mediated Reductive Ring-Expansion Strategies

Diisobutylaluminum hydride (DIBAL-H) has been effectively utilized in reductive ring-expansion reactions to construct the azepinoindole core. This strategy is particularly useful in the synthesis of the monoterpene indole alkaloid (-)-mersicarpine. nih.govacs.org The key step involves the treatment of a ketoxime precursor with DIBAL-H, which facilitates the expansion of a six-membered ring to the seven-membered azepine ring characteristic of the azepinoindole skeleton. nih.govacs.orgresearchgate.net

A critical aspect of this reaction is the careful control of the reaction temperature, which is gradually increased. acs.orgresearchgate.net Furthermore, the in situ protection of the nitrogen atom of the newly formed, and often oxygen-sensitive, azepinoindole with a benzyloxycarbonyl (Cbz) group is crucial for achieving high yields. acs.orgresearchgate.net This method provides a concise and efficient route to the azepinoindole framework from readily available starting materials. nih.govrsc.org

PrecursorReagentKey ConditionsProductYieldRef
Tricyclic KetoximeDIBAL-HGradual temperature increase, in situ Cbz protection(-)-MersicarpineGood acs.org
Oxime of tricyclic indoleDIBAL-H-Azepinoindole core- nih.gov
Gold-Catalyzed Post-Ugi Dearomatization Cascade Reactions

A powerful and modular approach to densely substituted polycyclic azepino[5,4,3-cd]indoles involves a gold-catalyzed post-Ugi dearomatization cascade. nih.govacs.org This process begins with a Ugi four-component reaction (Ugi-4CR) using readily available starting materials to generate a multifunctional adduct. nih.govacs.org This adduct then undergoes a gold-catalyzed domino sequence involving dearomatization and an ipso-cyclization/Michael addition. nih.govnih.gov

This strategy allows for the rapid assembly of the complex azepino[5,4,3-cd]indole core with excellent chemo-, regio-, and diastereoselectivity. nih.govacs.orgresearchgate.net The choice of the gold complex, including the ligand and counterion, has been shown to be a critical factor in controlling the diastereoselectivity of the cyclization. nih.gov Another variation involves a gold-catalyzed hydroarylation/Michael addition sequence of Ugi adducts containing an alkyne moiety, which also efficiently constructs the benzazepinoindole scaffold. rsc.org

Starting Materials (Ugi-4CR)CatalystKey TransformationProductSelectivityRef
Amine, aldehyde, isocyanide, carboxylic acidGold(I) complexPost-Ugi dearomatization/Michael additionPolycyclic azepino[5,4,3-cd]indoleExcellent chemo-, regio-, and diastereoselectivity nih.govacs.org
Ugi adduct with alkyneGold(I) complexAlkyne hydroarylation/Michael additionBenzazepinoindoleHigh yields rsc.org
Iridium-Catalyzed Asymmetric [4+3] Cycloaddition

An iridium-catalyzed asymmetric [4+3] cycloaddition has been developed as an effective method for synthesizing enantioenriched azepino[3,4,5-cd]indoles. beilstein-journals.orgacs.org This reaction occurs between racemic 4-indolyl allylic alcohols and azomethine ylides, the latter being generated from α-imino esters. beilstein-journals.orgacs.org The use of a chiral iridium catalyst, in conjunction with a zinc triflate promoter, is key to the success of this strategy. acs.org

This methodology provides access to the biologically important 3,4-fused indole core in good yields and with excellent diastereo- and enantioselectivities (up to >20:1 dr and >99% ee). beilstein-journals.orgacs.org The reaction conditions are mild, and the substrates and chiral catalyst are readily accessible, making this a practical approach. acs.org

ReactantsCatalyst SystemProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Ref
4-Indolyl allylic alcohols, Azomethine ylides[Ir(cod)Cl]₂, Chiral P/olefin ligand, Zn(OTf)₂Azepino[3,4,5-cd]indolesup to >20:1up to >99% beilstein-journals.orgacs.org
Intramolecular Hydroindolation Reactions

Intramolecular hydroindolation provides a direct route to the azepinoindole skeleton. This reaction typically involves the cyclization of an indole tethered to an alkene or a related unsaturated moiety. For instance, acid-catalyzed intramolecular hydroindolation of cis-β-(α′,α′-dimethyl)-4′-methindolylstyrenes, using an acid like PhSO₃H, leads to the formation of tetrahydrobenzo[cd]indoles. beilstein-journals.org The regioselectivity of this cyclization is sensitive to substituent effects on the indole ring. beilstein-journals.org

Application of Ring-Closing Metathesis in Azepinoindole Synthesis

Ring-closing metathesis (RCM) is a powerful tool for the formation of the seven-membered azepine ring in azepinoindole systems. This strategy has been employed in the synthesis of azepino[3,2,1-hi]indoles starting from commercially available indole derivatives. bohrium.com The key step involves the RCM of a diene precursor, which is typically synthesized through palladium-catalyzed cross-coupling reactions to install the necessary olefinic tethers onto the indole core. bohrium.com

Catalytic Cascade Reaction Sequences

Catalytic cascade reactions offer an efficient and atom-economical approach to the synthesis of azepino[5,4,3-cd]indoles by forming multiple bonds in a single operation. A notable example is a four-component domino reaction that selectively produces fused azepino[5,4,3-cd]indoles. nih.govrsc.org This reaction proceeds under microwave irradiation and involves the reaction of arylglyoxal monohydrates, electron-rich pyrazol-5-amines, and aromatic amines. nih.gov The process involves sequential (3+2) and (3+2+1+1) bis-cyclizations to rapidly assemble the tetracyclic pyrazolo[4',3':6,7]azepino[5,4,3-cd]indole scaffold. nih.gov

Another example is a rhodium(III)-catalyzed tandem C-H activation/cyclization of 7-phenylindoles with diazomalonates, which proceeds in one pot to afford azepino[3,2,1-hi]indoles in good yields. bohrium.com These cascade strategies highlight the power of modern catalytic methods in the efficient construction of complex heterocyclic systems.

Rhodium(II)-Catalyzed [4+3] Annulation

Rhodium(II)-catalyzed [4+3] annulation has emerged as a powerful tool for the construction of seven-membered rings, including the azepine ring of the this compound system. This method often involves the reaction of a rhodium-generated α-imino carbene with a suitable 1,3-diene.

A notable example involves the reaction of 3-diazoindolin-2-imines with 1,3-dienes in the presence of a rhodium(II) catalyst. acs.org This one-pot formal aza-[4+3] cycloaddition proceeds through an initial rhodium-catalyzed [2+1] cycloaddition to form a cyclopropane (B1198618) intermediate, which then undergoes a thermal aza-Cope rearrangement to furnish the desired azepinoindole product. acs.org The choice of solvent and rhodium catalyst is crucial for the success of this reaction, with chlorobenzene (B131634) and Rh₂(OPiv)₄ often providing optimal results. acs.org

This strategy has been successfully applied to a range of 1-aryl-substituted 1,3-dienes, demonstrating its versatility in accessing diverse azepinoindole derivatives. acs.org

Carbene Insertion and Intramolecular Aza-Michael Addition Strategies

Another elegant approach to the azepino[5,4,3-cd]indole core involves a cascade reaction combining carbene insertion and intramolecular aza-Michael addition. researchgate.netresearchgate.net This strategy utilizes N-sulfonyl-1,2,3-triazoles as precursors for α-imino rhodium(II) carbenes. researchgate.net

In a key study, the reaction of N-sulfonyl-1,2,3-triazoles with 4-vinylindoles under rhodium(II) catalysis efficiently provides azepino[5,4,3-cd]indoles. researchgate.netresearchgate.net The reaction is characterized by its mild conditions, operational simplicity, and broad substrate scope. researchgate.netresearchgate.net The versatility of this method is further highlighted by its compatibility with various Michael acceptors, expanding the range of accessible products. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds like this compound by combining three or more starting materials in a single synthetic operation.

A novel four-component domino reaction has been developed for the selective synthesis of fused azepino[5,4,3-cd]indoles. nih.govrsc.org This reaction involves the microwave-assisted condensation of arylglyoxal monohydrates, electron-rich pyrazol-5-amines, and aromatic amines. nih.gov The process is notable for its bond-forming efficiency and the accessibility of the starting materials. nih.govrsc.org The reaction proceeds through a proposed mechanism involving sequential cyclizations, including a key 6π-electrocyclization, to construct the tetracyclic pyrazolo[4',3':6,7]azepino[5,4,3-cd]indole skeleton. nih.gov

Another MCR approach involves a post-Ugi dearomatization cascade. acs.org This method starts with an Ugi four-component reaction using readily available starting materials, followed by a gold-catalyzed domino dearomatization/Michael addition sequence. acs.org This strategy provides highly functionalized azepino[5,4,3-cd]indole cores with excellent chemo-, regio-, and diastereoselectivity. acs.org

Strategic Functionalization and Derivatization of the Azepinoindole Core

Once the core this compound structure is assembled, further functionalization and derivatization are often necessary to access specific target molecules with desired biological activities.

Site-Selective Carboxylation Methods

The introduction of a carboxyl group at a specific position on the azepinoindole nucleus can be a challenging yet crucial transformation. Site-selective carboxylation methods are therefore of high value. While specific examples for the direct carboxylation of the this compound core are not extensively documented in the provided results, general advancements in C-H carboxylation of arenes and heteroarenes offer promising avenues.

Recent developments in electrochemical C-H carboxylation using carbon dioxide (CO₂) as the carboxylating agent have shown great potential for high chemo- and regioselectivity on various aromatic systems. nih.govgoettingen-research-online.de These methods are often metal-free and operate under mild conditions, making them attractive for complex molecule synthesis. nih.gov Such electrochemical strategies could potentially be adapted for the site-selective carboxylation of the azepinoindole scaffold.

Regiospecific Introduction of Carbon Side Chains

The introduction of carbon side chains at specific positions of the azepinoindole nucleus is essential for creating structural diversity and modulating biological activity.

A method for the regiospecific introduction of carbon side chains has been developed to prepare 4- and 5-alkyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indoles. researchgate.net This approach allows for the placement of a carbon side chain at any desired position on the nucleus. researchgate.net One specific example is the synthesis of (-)-aurantioclavine, which features a 2-methyl-1-propenyl group at the 6-position of the tetrahydro-1H-azepino[5,4,3-cd]indole core. chemicalbook.com The synthesis involves the treatment of a precursor with potassium carbonate in methanol (B129727) and water at elevated temperatures. chemicalbook.com

Synthesis of Novel Fused Heterocyclic Systems

The this compound core can serve as a versatile platform for the construction of more complex, novel fused heterocyclic systems.

For instance, the synthesis of pyrazole-fused azepino[5,4,3-cd]indoles has been achieved through the regioselective cyclization of 3-(4-acylaminopyrazol-5-yl)indoles under Bischler-Napieralski reaction conditions. researchgate.net This strategy leads to the formation of pyrazolo[3′,4′:6,7]azepino[5,4,3-cd]indoles. researchgate.net Similarly, thiophene-fused azepino[5,4,3-cd]indoles have also been synthesized, further demonstrating the utility of the azepinoindole scaffold in building diverse heterocyclic architectures. researchgate.net

Thiophene-Fused Azepino[5,4,3-cd]indole Analogues

The fusion of a thiophene (B33073) ring to the azepinoindole framework results in thieno[2′,3′:5,6]pyrido[3,4-b]indoles, a class of compounds with significant biological potential. researchgate.net The synthesis of these analogues can be effectively achieved through a Pictet-Spengler reaction. This classical method for constructing isoquinoline (B145761) and β-carboline ring systems has been adapted for these more complex heterocyclic systems.

The key strategic step involves the cyclocondensation of 3-(3-aminothien-2-yl)indole with a suitable aldehyde. researchgate.net The reaction is typically facilitated by a Lewis acid catalyst, such as boron trifluoride etherate, which activates the aldehyde carbonyl group towards nucleophilic attack by the aminothiophene, followed by cyclization onto the indole ring. researchgate.net Depending on the fusion pattern of the thiophene and indole rings, four primary isomers of thienoindole can be formed: 8H-thieno[2,3-b]indole, 4H-thieno[3,2-b]indole, 4H-thieno[3,4-b]indole, and 6H-thieno[3,2-e]indole. nih.gov The development of palladium-catalyzed cross-coupling reactions has also provided modern, flexible routes to thienoindole precursors. nih.gov

A representative synthesis is detailed below:

Reactant 1Reactant 2CatalystProductReference
3-(3-Aminothien-2-yl)indoleAppropriate AldehydeBoron trifluoride etherate5-(Substituted) thieno[2′,3′:5,6]pyrido[3,4-b]indole researchgate.net

This approach highlights a direct and effective method for accessing these specific tetracyclic systems, with the constitution of the resulting compounds confirmed through analytical and spectral data. researchgate.net

Pyrazolo-Fused Azepino[5,4,3-cd]indole Architectures

The synthesis of pyrazolo[3′,4′:6,7]azepino[5,4,3-cd]indoles has been accomplished through several innovative routes, including multi-step sequences and multicomponent reactions.

One established method relies on a regioselective Bischler-Napieralski cyclization. researchgate.netresearchgate.net This strategy begins with the synthesis of 3-(4-nitropyrazol-5-yl)indole precursors, which are prepared from the reaction of indolylzinc chlorides with 5-chloro-1,3-dimethyl-4-nitropyrazole. researchgate.netresearchgate.net The nitro group is then reduced to an amine, yielding 3-(4-aminopyrazol-5-yl)indoles. Subsequent acylation of this amino group provides the necessary 3-(4-acylaminopyrazol-5-yl)indole intermediates. The crucial cyclization step is then performed under Bischler-Napieralski conditions to furnish the final tetracyclic pyrazolo-fused azepinoindole architecture. researchgate.netresearchgate.net X-ray crystal analysis has confirmed the structure of these products, revealing a nearly planar conformation of the azepine ring relative to the indole and pyrazole (B372694) rings. researchgate.net

A more recent and highly efficient approach involves a four-component domino reaction. This strategy selectively synthesizes pyrazolo[4',3':6,7]azepino[5,4,3-cd]indoles from arylglyoxal monohydrate, an electron-rich pyrazol-5-amine, and an aromatic amine under microwave heating. nih.gov This process proceeds through a remarkable (3+2)/(3+2+1+1) bis-cyclization cascade, constructing the complex tetracyclic scaffold in a single operation. nih.gov The reaction demonstrates good tolerance for various functional groups on the arylglyoxal monohydrates and can also accommodate substitutions on the pyrazol-5-amines. nih.gov

PrecursorReaction TypeKey StepsFinal ProductReference
3-(4-Acylaminopyrazol-5-yl)indolesBischler-Napieralski1. Synthesis of 3-(4-nitropyrazol-5-yl)indoles. 2. Reduction of nitro group. 3. Acylation. 4. Cyclization.Pyrazolo[3′,4′:6,7]azepino[5,4,3-cd]indoles researchgate.netresearchgate.net
Arylglyoxal monohydrate, Pyrazol-5-amine, Aromatic amineFour-Component Domino Reaction(3+2)/(3+2+1+1) bis-cyclizations under microwave heating.Pyrazolo[4',3':6,7]azepino[5,4,3-cd]indoles nih.gov
Pyrroloazepino[4,5,6-cd]indole Scaffolds

The construction of pyrrolidine (B122466) ring-fused azepino[5,4,3-cd]indole derivatives has been successfully achieved via an N-acyliminium ion cyclization strategy. capes.gov.br This method provides a powerful tool for creating complex, fused heterocyclic systems by forming a new carbon-carbon bond.

The synthesis begins with the preparation of hydroxylactams or alkoxylactams, which are derived from cyclic anhydrides or chiral hydroxy acids. capes.gov.br These intermediates serve as precursors to the key N-acyliminium ion. The cyclization is an intramolecular electrophilic substitution reaction where the electron-rich indole nucleus attacks the electrophilic N-acyliminium ion. This step forges the new pyrrolidine ring, completing the assembly of the pentacyclic pyrroloazepino[4,5,6-cd]indole scaffold. capes.gov.br This synthetic route is particularly valuable as it allows for the creation of these architecturally complex molecules from relatively simple starting materials. capes.gov.br

Principles of Chemo- and Regioselectivity in Azepinoindole Construction

The synthesis of azepinoindole frameworks is often complicated by challenges in controlling chemo- and regioselectivity due to the presence of multiple reactive sites within the indole nucleus and its precursors. divyarasayan.org The indole ring itself has several nucleophilic positions, primarily C3, C2, and the nitrogen atom, along with C4, C5, C6, and C7 on the benzene portion. Directing a reaction to occur at a specific site is a central challenge in indole chemistry.

A key principle in achieving regioselectivity is the use of directing groups. For instance, in palladium-catalyzed C-H functionalization reactions, a directing group attached to the indole nitrogen can control the position of alkenylation. An N-(2-pyridylmethyl) group can direct functionalization to the C2 position, while an N-benzyl group tends to favor reaction at the C3 position. beilstein-journals.org Similarly, N-acyl groups are commonly used to direct arylation specifically to the C3 position of indoles. beilstein-journals.org

Another powerful strategy involves intramolecular reactions, where the tether length and geometry of the substrate guide the cyclization to a specific position. The intramolecular dehydrative Friedel–Crafts alkylation of alcohols tethered to the C4 position of indole can be controlled to selectively form either 3,4-fused (azepino[5,4,3-cd]indoles) or 4,5-fused ring systems. acs.org The choice of solvent and catalyst is critical; for example, using hexafluoroisopropanol (HFIP) as a solvent with a catalytic amount of p-toluenesulfonic acid monohydrate has been shown to be essential for achieving high yields and regioselectivity in the formation of 3,4-fused indoles. acs.org

Furthermore, the inherent electronic properties of the reactants play a crucial role. In the four-component synthesis of pyrazolo-fused azepinoindoles, the electronic nature of the aromatic amine is a key determinant of the reaction pathway. nih.gov Electron-rich aromatic amines lead to the desired azepinoindole product, while those with strong electron-donating groups can divert the reaction to form multifunctionalized pyrazolo[3,4-b]pyridines instead. nih.gov This electronic control highlights the delicate balance required to achieve selectivity in complex multicomponent reactions. nih.gov The use of quinone monoacetals as building blocks also presents chemo- and regioselectivity issues due to their multiple electrophilic sites, but under controlled conditions, they can be used to construct azepinoindole systems. divyarasayan.org

Comprehensive Structural Characterization and Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is fundamental in determining the three-dimensional structure of 1H-azepino[5,4,3-cd]indole derivatives by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H-NMR Spectral Interpretation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides critical data on the hydrogen atoms within a molecule. For instance, in the analysis of (-)-aurantioclavine, a derivative of this compound, the ¹H-NMR spectrum reveals distinct signals corresponding to its complex structure. chemicalbook.com A broad singlet at δ 8.27 ppm is indicative of the indole (B1671886) N-H proton. Aromatic protons appear in the region of δ 6.82-7.29 ppm. Specific signals, such as a doublet at δ 5.44 ppm (J = 8.8 Hz), are crucial for determining the stereochemistry and conformation of the molecule. chemicalbook.com

In another example, nemorosinoside A, which features a 7-hydroxy-5-methyl-1H-azepino[5,4,3-cd]indole core, displays characteristic ¹H-NMR signals that, in conjunction with other data, help to define its structure. sci-hub.se The presence of a secologanin (B1681713) moiety attached at the C-6 position is confirmed by correlations observed in 2D NMR experiments. sci-hub.sevub.ac.be

¹³C-NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In the case of (-)-aurantioclavine, the ¹³C-NMR spectrum shows signals for all 15 carbon atoms, with chemical shifts ranging from δ 18.3 to δ 137.3 ppm. These shifts help to identify the different types of carbon atoms present, such as those in the aromatic indole ring and the aliphatic azepine ring. chemicalbook.com

For nemorosine A, a derivative with a 3,4-dihydro-7-hydroxy-5,6-ene-1H-azepino[5,4,3-cd]5-indolium structure, the ¹³C-NMR and HSQC spectra identified four sp² carbons linked to a heteroatom, two quaternary aromatic carbons, two aromatic methines, a quaternary sp² carbon, two methylenes, and a methyl group, which were essential for its structural elucidation. vub.ac.be

Advanced Two-Dimensional NMR Techniques (COSY, DEPT, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei. nptel.ac.in

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com In the analysis of nemorosinoside A, a COSY correlation system between H-6, H-10, and H-11 was crucial in establishing the linkage of the secologanin moiety at the C-6 position of the azepinoindole core. sci-hub.sevub.ac.be

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. uvic.caemerypharma.com This information is vital for correctly assigning carbon signals in the ¹³C-NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments show direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edulibretexts.org For nemorosine A, HSQC data helped to link specific proton signals to their corresponding carbon signals, confirming the assignments made from 1D NMR spectra. vub.ac.be

The combined application of these advanced NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to a complete and accurate structural elucidation of complex this compound derivatives. emerypharma.combeilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, such as many this compound derivatives. wikipedia.orgnih.gov ESI-MS is often used to determine the molecular weight of these compounds and to obtain fragmentation patterns that can provide structural clues. nih.gov For instance, ESI-MS analysis of various lactams, which share structural similarities with parts of the azepinoindole core, has shown that fragmentation often occurs from the N-protonated tautomer, providing insights into the fragmentation pathways of these more complex molecules. nih.gov ESI-MS is frequently coupled with liquid chromatography (LC-MS) to analyze complex mixtures and isolate individual components for mass analysis. wiley.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Applications

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which allow for the unambiguous determination of a compound's elemental composition. rsc.orgrsc.org This technique was instrumental in the characterization of a series of bioactive azepine-indole alkaloids from Psychotria nemorosa. For example, HRESIMS data for nemorosine A showed a molecular ion at m/z 201.1024 [M]⁺, corresponding to the molecular formula C₁₂H₁₃N₂O⁺. vub.ac.be Similarly, compound 4 (nemorosinoside A) exhibited a protonated molecular ion at m/z 561.2453 [M+H]⁺, which established its molecular formula as C₂₈H₃₆N₂O₁₀. sci-hub.sevub.ac.be The HRESIMS data for nemorosinoside F showed an [M+H]⁺ ion at m/z 781.3178, indicating a molecular formula of C₄₀H₄₈N₂O₁₄. sci-hub.se The high precision of HRESIMS is essential for distinguishing between compounds with very similar molecular weights and for confirming the presence of specific elements, such as nitrogen. sci-hub.sevub.ac.be

Analysis of Characteristic Fragmentation Pathways

Mass spectrometry, particularly with electron impact (EI-MS) ionization, provides significant insights into the molecular structure of this compound derivatives by analyzing their fragmentation patterns. The fragmentation of the indole nucleus itself is a well-understood process that aids in the identification of these complex molecules. scirp.orgnist.gov

In the mass spectrum of indole, the molecular ion peak is typically the most abundant. Fragmentation often begins with the loss of a hydrogen atom, followed by the expulsion of HCN, a characteristic fragmentation for many indole-containing compounds. scirp.org For more complex derivatives, such as those within the azepinoindole class, the fragmentation pathways can be more intricate but equally informative.

For instance, in the analysis of vincamine (B1683053), a related indole alkaloid, the mass spectrum shows a molecular ion peak and other characteristic fragments that reveal structural details. unimi.itbrieflands.commdpi.com Common fragmentations include the loss of a methyl group ([M+-CH3]), an ethyl group ([M+-C2H5]), and a carbomethoxy group ([M+-COOCH3]). brieflands.com The presence of a hydroxyl group in vincamine leads to a notable fragment from the loss of a water molecule ([M + H − H₂O]⁺). mdpi.com These fragmentation patterns are crucial for identifying the various substituents and their locations on the core azepinoindole scaffold.

The fragmentation can also involve the cleavage of the ring systems. For example, the mass spectra of some indole derivatives show fragments corresponding to the pyrrolobenzazepinium ion, which arises from the extension of the pyridinic nucleus. scirp.org This indicates that the indolic proton is not involved in the cyclization of the open-chain intermediate, providing valuable information about the compound's formation and structure. scirp.org

A study of various indole alkaloids, including those with structures similar to this compound, has shown that high-resolution mass spectrometry (HRMS) is essential for confirming the molecular formulas. The observed fragmentation patterns, such as the loss of CO groups in related isoindole-diones, provide significant structural clues.

Table 1: Characteristic Mass Spectrometry Fragments for Vincamine and Related Indole Alkaloids

Fragmentm/z (mass-to-charge ratio)Corresponding LossReference
[M]+354- brieflands.com
[M+-CH3]339Methyl radical brieflands.com
[M+-C2H5]325Ethyl radical brieflands.com
[M+-COOCH3]295Carbomethoxy group brieflands.com
[M + H − H₂O]⁺337Water molecule mdpi.com

This table is generated based on data for vincamine, a closely related and well-studied indole alkaloid, to illustrate the principles of fragmentation analysis.

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful non-destructive techniques used to determine the absolute configuration of chiral molecules like this compound. This is achieved by comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations.

The determination of the absolute configuration of complex natural products, including indole alkaloids, has been significantly advanced by the use of time-dependent density functional theory (TDDFT) for ECD calculations. uitm.edu.myspringermedizin.de This computational approach allows for the simulation of ECD spectra for different possible stereoisomers of a molecule.

The process typically involves:

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory.

ECD Calculation: Calculating the ECD spectrum for each optimized conformer.

Spectral Averaging: Averaging the calculated spectra based on the Boltzmann population of each conformer.

This method has been successfully applied to a wide range of indole alkaloids. mdpi.comnih.govfrontiersin.org For example, in the structural elucidation of new pentacyclic oxindole (B195798) alkaloids, TDDFT calculations were used to simulate the ECD spectra, which were then compared with experimental data to establish the absolute configurations of the new compounds. uitm.edu.my Similarly, the absolute configurations of novel indole alkaloids were determined by comparing the experimental ECD spectra with the simulated spectra, leading to a definitive assignment of stereochemistry. nih.govfrontiersin.org The choice of functional and basis set, such as B3LYP, CAM-B3LYP, and TZVP, is critical for the accuracy of the calculated spectra. springermedizin.denih.govsemanticscholar.org

Experimental ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration.

For this compound and its derivatives, the experimental ECD spectrum is recorded and then compared with the computationally generated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers allows for the unambiguous assignment of the absolute configuration. mdpi.comicm.edu.pl

For instance, the ECD spectrum of nemorosinoside A, a derivative with an azepino[5,4,3-cd]indole nucleus, exhibited two negative Cotton effects around 310 and 230 nm and two positive Cotton effects around 280 and 220 nm. vub.ac.be By comparing this experimental spectrum with the calculated one, the 6S absolute configuration was assigned. vub.ac.be The reliability of this approach has been demonstrated in numerous studies on complex alkaloids, where it has even been used to correct erroneous assignments made by other methods. uitm.edu.mysemanticscholar.org

Table 2: Comparison of Experimental and Computational ECD Data for Stereochemical Assignment

Compound TypeKey Experimental Cotton Effects (nm)Predicted ConfigurationMethod of PredictionReference
Nemorosinoside A(-) at 310, 230; (+) at 280, 2206SComparison with calculated ECD spectra vub.ac.be
Indole Alkaloids(+) at 2206RHelicity Rule and ECD simulation mdpi.com
Indole Alkaloids(-) at 220, 254; (+) at 206S/SComparison with calculated ECD spectra (TD-DFT/CAM-B3LYP/tzvp) semanticscholar.org

This table provides examples from related indole alkaloids to illustrate the application of ECD in stereochemical assignment.

X-ray Crystallography for Definitive Absolute Configuration and Conformation Determination

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration and three-dimensional structure of crystalline compounds. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms, including the conformation of the fused ring system in this compound.

The successful application of X-ray crystallography requires the growth of a high-quality single crystal of the compound of interest. Once a suitable crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule.

For many indole alkaloids, X-ray crystallography has been instrumental in confirming their structures and absolute stereochemistries. unapiquitos.edu.pewiley.comacs.org For example, the absolute configuration of vincamine was determined through X-ray analysis of a derivative. drugfuture.com In another study, an X-ray structure analysis of a lactam intermediate confirmed the absolute configuration at a key stereocenter during the synthesis of Aspidosperma alkaloids. wiley.com The crystal structure of vincamine has been reported with the space group P 21 21 21. nih.gov

The data obtained from X-ray crystallography is often presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Table 3: Crystallographic Data for Vincamine

ParameterValue
Molecular FormulaC21H26N2O3
Crystal SystemOrthorhombic
Space GroupP 21 21 21
a (Å)7.633
b (Å)14.455
c (Å)16.504
α (°)90
β (°)90
γ (°)90
Reference nih.gov

This table presents crystallographic data for vincamine, a well-characterized alkaloid with a related structural core, to exemplify the type of information obtained from X-ray diffraction studies.

Elucidation of Biosynthetic Pathways and Biomimetic Synthesis of Azepinoindole Alkaloids

Identification of Natural Precursors and Biosynthetic Intermediates

The journey to constructing the 1H-azepino[5,4,3-cd]indole scaffold begins with specific precursor molecules derived from primary metabolism. Isotopic labeling studies and the isolation of biosynthetic intermediates have been instrumental in identifying these starting materials.

A pivotal precursor for many azepinoindole alkaloids is the amino acid L-tryptophan . For instance, the biosynthesis of (-)-aurantioclavine , a key intermediate in the formation of the more complex communesin alkaloids, originates from 4-dimethylallyl-L-tryptophan . This precursor is formed by the prenylation of L-tryptophan.

In the case of the purpurascenine family of alkaloids, such as purpurascenine A , the biosynthetic pathway commences with 7-hydroxytryptophan . This hydroxylated tryptophan derivative then undergoes condensation with α-keto acids to build the characteristic azepinoindole framework.

More broadly, the formation of the azepino[3,4,5-cd]indole skeleton has been shown to proceed from the condensation of 1H-indole-4-ethanamine with secologanin (B1681713) , a monoterpenoid glycoside. This reaction highlights the diverse origins of the building blocks that can be utilized in the biosynthesis of this alkaloid class.

Azepinoindole Alkaloid/Scaffold Natural Precursor(s)
(-)-Aurantioclavine4-dimethylallyl-L-tryptophan
Purpurascenines (e.g., Purpurascenine A)7-hydroxytryptophan, α-keto acids
Azepino[3,4,5-cd]indole Skeleton1H-indole-4-ethanamine, Secologanin

Enzymatic Mechanisms and Rate-Limiting Steps in Biosynthesis

The transformation of simple precursors into the complex azepinoindole structure is orchestrated by a series of highly specific enzymes. A recurring and crucial transformation in the biosynthesis of many indole (B1671886) alkaloids, including those with the azepinoindole core, is the Pictet-Spengler reaction .

In the formation of the azepino[3,4,5-cd]indole skeleton, the enzyme Strictosidine (B192452) synthase (STR) has been shown to catalyze a Pictet-Spengler type condensation between 1H-indole-4-ethanamine and secologanin. Quantum chemical studies have elucidated the detailed mechanism of this enzymatic reaction. The reaction proceeds through several intermediates, and the rate-determining step has been identified as the deprotonation at the C3 position of the indole ring, which leads to the final aromatic system.

The biosynthesis of (-)-aurantioclavine involves a different set of enzymatic machinery. Key players in this pathway include a flavin adenine (B156593) dinucleotide (FAD)-binding oxidase and a catalase-like heme-containing protein . These enzymes are responsible for the oxidative cyclization of the 4-dimethylallyl-L-tryptophan precursor to form the seven-membered azepine ring.

For the purpurascenine alkaloids, a direct Pictet-Spengler reaction between 7-hydroxytryptophan and an α-keto acid is the proposed key step in the formation of the azepinoindole core. This reaction is likely catalyzed by a specific enzyme capable of facilitating this condensation.

Biomimetic Synthetic Strategies Mimicking Natural Pathways

The elegance and efficiency of biosynthetic pathways have inspired chemists to develop synthetic strategies that mimic these natural processes. Such biomimetic syntheses often offer advantages in terms of step-economy and the ability to generate complex molecular architectures from simple starting materials.

A prominent example of a biomimetic strategy for the construction of the this compound core is the use of the Pictet-Spengler reaction . Recognizing its role in the biosynthesis of these alkaloids, synthetic chemists have employed this reaction to condense tryptophan derivatives or other suitable indole-containing amines with aldehydes or ketones to forge the key seven-membered ring. These reactions can be promoted by acids or specific catalysts to mimic the enzymatic environment.

For instance, the synthesis of the azepinoindole core of hyrtiazepine alkaloids has been achieved through a Pictet-Spengler reaction at the C4 position of tryptophan. thieme-connect.com This approach directly mirrors the proposed biosynthetic pathway and provides a convergent route to this important structural motif.

Furthermore, the proposed biogenesis of the complex communesin alkaloids from the oxidative coupling of tryptamine (B22526) and the azepinoindole alkaloid (-)-aurantioclavine has spurred biomimetic synthetic efforts. caltech.edu These strategies often involve a late-stage dimerization of two complex fragments, mimicking the proposed convergent biosynthetic pathway. nih.govmit.eduacs.orgacs.org While these syntheses target molecules derived from 1H-azepino[5,4,3-cd]indoles, they underscore the power of biomimetic thinking in assembling complex natural products.

Application of Isotopic Labeling in Biosynthetic Investigations

Isotopic labeling is a powerful tool for elucidating biosynthetic pathways. By introducing atoms with a non-natural isotopic abundance (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N) into precursor molecules, researchers can trace their incorporation into the final natural product. This technique provides definitive evidence for precursor-product relationships and can shed light on the mechanisms of enzymatic reactions.

A clear illustration of this technique is the investigation into the biosynthesis of purpurascenine A . In these studies, fruiting bodies of Cortinarius purpurascens were incubated with ¹³C-labeled precursors, including sodium pyruvate, alanine, and sodium acetate (B1210297). By analyzing the resulting purpurascenine A using techniques such as 1D NMR and high-resolution mass spectrometry, researchers were able to pinpoint which atoms from the precursors were incorporated into the final molecule.

The significant enrichment of ¹³C from [3-¹³C]-pyruvate in the purpurascenine A skeleton provided strong evidence for a biosynthetic route involving a direct Pictet-Spengler reaction between an α-keto acid (derived from pyruvate) and 7-hydroxytryptophan. This experimental approach was crucial in confirming the proposed biosynthetic pathway.

Similarly, feeding experiments with isotopically labeled substrates were fundamental in establishing the biosynthetic pathway of ergot alkaloids, a class of compounds that includes precursors to some azepinoindoles. acs.org These studies have demonstrated that the ergot alkaloid skeleton is derived from L-tryptophan and dimethylallyl pyrophosphate (DMAPP).

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1h Azepino 5,4,3 Cd Indole Analogues

Influence of Substituent Modifications on Ligand-Target Interactions

The biological activity of 1H-azepino[5,4,3-cd]indole analogues is highly dependent on the nature and position of various substituents on the heterocyclic core. The electronic properties of these substituents play a critical role in dictating the reaction pathways for synthesis and, by extension, the types of analogues that can be created and their subsequent target interactions. nih.gov

Research into the synthesis of these compounds has revealed that the electronic effects of aromatic amines and other precursors are key in controlling reaction outcomes. nih.gov For instance, in a four-component reaction to construct the tetracyclic pyrazolo[4',3':6,7]azepino[5,4,3-cd]indole system, a variety of functional groups on substituted arylglyoxal monohydrates were well-tolerated. nih.gov However, the introduction of a strong electron-donating group, such as a methoxy (B1213986) (MeO-) group, at the C4 position of the phenyl ring of the arylglyoxal prevented the formation of the desired azepino[5,4,3-cd]indole product. Instead, the reaction pathway was diverted to form multifunctionalized pyrazolo[3,4-b]pyridines. nih.gov This demonstrates a significant chemoselectivity controlled by the electronic nature of the substituents.

Similarly, the use of an electronically poor substituent, such as in 4-chloroaniline, also favored the formation of the alternative pyrazolo[3,4-b]pyridine product. nih.gov These findings underscore that the electronic properties of substituents on the precursors are a determining factor in the final molecular structure and, consequently, its potential interactions with a biological target. nih.gov While detailed ligand-target binding data for a wide range of substituted 1H-azepino[5,4,3-cd]indoles is still emerging, these synthetic studies provide foundational SAR insights. The interdependent effects of substituents on potency and affinity are a known phenomenon in the broader class of indole-based compounds, where modifications at one position can significantly alter the beneficial or detrimental effects of a substituent at another position. nih.gov

Precursor ComponentSubstituent TypeObserved OutcomeReference
Arylglyoxal MonohydrateVarious Tolerated Functional GroupsSuccessful formation of azepino[5,4,3-cd]indole product. nih.gov
Arylglyoxal MonohydrateStrong Electron-Donating Group (e.g., MeO- at C4)Reaction diverted; azepino[5,4,3-cd]indole not formed. nih.gov
Aromatic AmineElectronically Poor (e.g., 4-chloroaniline)Reaction diverted; favors alternative product formation. nih.gov

Advanced Design Principles for Novel this compound Analogues

The development of novel therapeutic agents based on the this compound scaffold is guided by advanced molecular design principles that aim to efficiently explore chemical space and optimize pharmacological properties.

The indole (B1671886) core is considered a "privileged" scaffold in medicinal chemistry due to its ability to form the basis for compounds that can interact with a wide variety of biological targets. mdpi.comijrpr.com The azepino[5,4,3-cd]indole framework, as a specific and complex extension of this core, is present in numerous bioactive natural products and pharmaceuticals. nih.govnih.gov This makes it an ideal starting point for scaffold-based drug design, where the core structure is systematically decorated with different functional groups to create libraries of analogues for screening.

A key strategy in this area is the "complexity-to-diversity" (CtD) approach. researchgate.net This methodology uses a complex, densely functionalized core molecule, such as a synthesized azepino-indole derivative, and subjects it to reactions that transform it into a diverse range of new molecular skeletons. This allows for the rapid generation of structurally unique compounds that can be evaluated for novel biological activities. researchgate.net The versatility of the indole scaffold allows for the design of compounds that can target diverse biological pathways, including the inhibition of tubulin polymerization and protein kinases, which are crucial in anticancer research. mdpi.com

Lead-oriented synthesis focuses on creating compounds with properties that make them suitable starting points (leads) for drug development. This often involves multicomponent domino reactions (MDRs), which are highly efficient processes where multiple starting materials react in a single step to form a complex product. nih.gov

A novel four-component domino reaction has been successfully developed for the rapid synthesis of the azepino[5,4,3-cd]indole core. nih.govrsc.org This strategy is notable for its bond-forming efficiency and the accessibility of its starting materials, providing a straightforward and invaluable route to this complex tetracyclic scaffold. nih.gov Such multicomponent reactions are central to lead-oriented synthesis because they allow for the creation of diverse libraries of compounds by simply varying the individual starting components. This modularity is essential for exploring the structure-activity relationships around the scaffold efficiently. rsc.org

Stereochemical Impact on Pharmacological Recognition and Efficacy

For bioactive molecules with multiple stereogenic centers, both the absolute and relative spatial configuration of atoms can profoundly affect their biological activity and pharmacological recognition. nih.gov The interaction between a chiral molecule and its biological target is often highly specific, akin to a key fitting into a lock, meaning that one stereoisomer may exhibit high potency while another is inactive or has a different effect entirely. nih.gov

In the context of azepino-indole derivatives, the development of synthetic methods to control stereochemistry is of paramount importance. A stereodivergent synthesis has been established for azepino[3,4,5-cd]-indoles, a closely related scaffold, that allows for the predictable creation of up to all eight possible stereoisomers from the same set of starting materials. nih.gov This was achieved through a cooperative dual-metal catalysis followed by an acid-promoted epimerization, providing access to compounds with three distinct stereogenic centers with high control over their configuration. nih.gov

This level of synthetic control is crucial for medicinal chemistry, as it enables a thorough investigation of the stereochemical requirements for biological activity. By synthesizing and testing each stereoisomer, researchers can identify the optimal three-dimensional structure for target binding and efficacy. For other chiral indole derivatives, it has been observed that biological activity can be confined to a single enantiomer; for example, certain R isomers displayed significant binding affinity to a target receptor, whereas their corresponding S isomers were completely inactive. nih.gov This highlights the critical need to consider and control stereochemistry in the design of novel this compound-based therapeutic agents.

Compound SeriesStereoisomerObserved Activity/AffinityReference
Azepino[3,4,5-cd]-indolesMultiple (up to 8 stereoisomers synthesized)Synthesis enables testing of individual isomers to determine which have optimal biological activity. nih.gov
Chiral N-(indol-3-ylglyoxyl)arylalkylamidesR IsomersDisplayed Ki values in the micromolar/nanomolar range. nih.gov
Chiral N-(indol-3-ylglyoxyl)arylalkylamidesS IsomersLacked affinity for the target. nih.gov

Theoretical and Computational Chemistry Applied to 1h Azepino 5,4,3 Cd Indole Systems

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly valuable in drug discovery for simulating the interaction between a ligand and its target protein.

In the context of 1H-azepino[5,4,3-cd]indole derivatives, molecular docking studies have been instrumental in elucidating their potential as bioactive agents. For instance, derivatives of the related azepino[4,3-b]indole scaffold have been investigated as selective inhibitors of human butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.net Docking simulations of these compounds into the BChE active site have helped to rationalize their inhibitory activity and selectivity. researchgate.net

A notable application of molecular docking involves the design of 5-benzyl-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-ones as potent phosphodiesterase 5 (PDE5) inhibitors. researchgate.net By aligning the pharmacophore features of known PDE5 inhibitors like tadalafil (B1681874) with the azepinoindole scaffold, researchers designed novel derivatives. researchgate.net Subsequent docking of these designed ligands into the PDE5 crystal structure (PDB ID: 1XOZ and 7FAQ) provided insights into their binding modes and guided further optimization. researchgate.net

Similarly, QSAR (Quantitative Structure-Activity Relationship) and molecular docking studies have been performed on 2-phenyl-1H-indole derivatives, which share a common indole (B1671886) core with the azepinoindole system, to evaluate their antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com These studies successfully predicted the binding interactions of the ligands with estrogen and progesterone (B1679170) receptors, highlighting the utility of computational methods in identifying potential anti-cancer agents. biointerfaceresearch.com

Table 1: Molecular Docking Studies of Azepinoindole-related Scaffolds
Scaffold/DerivativeBiological TargetKey FindingsReference
5-benzyl-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-onesPhosphodiesterase 5 (PDE5)Guided design of potent inhibitors by aligning pharmacophore features with known drugs. researchgate.net
Azepino[4,3-b]indole derivativesButyrylcholinesterase (BChE)Rationalized selective BChE inhibition for potential Alzheimer's disease treatment. researchgate.net
2-phenyl-1H-indole derivativesEstrogen and Progesterone ReceptorsPredicted binding interactions to evaluate antiproliferative activity against breast cancer cells. biointerfaceresearch.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can predict various molecular properties such as orbital energies, charge distributions, and reaction energetics.

For the this compound system, quantum chemical calculations have been employed to investigate the mechanism of its formation. A study on the Pictet-Spengler reaction catalyzed by Strictosidine (B192452) Synthase (STR) from Rauvolfia serpentina (RsSTR) utilized quantum chemical methods to reveal the detailed reaction mechanism for the formation of the azepino[3,4,5-cd]indole skeleton. researchgate.net This reaction is significant as it produces precursors for compounds with antimalarial activity. researchgate.net The calculations involved optimizing the structures of transition states and intermediates to analyze the energetics of the complete reaction pathway, ultimately determining the most probable reaction route and its rate-determining step. researchgate.net

Furthermore, the absolute configurations of new azepino[5,4,3-cd]indole derivatives, such as purpurascenines isolated from Cortinarius purpurascens, have been established with the aid of quantum chemical circular dichroism (CD) calculations. uni-halle.de This demonstrates the power of computational chemistry in structural elucidation of novel natural products.

Conformational Analysis and Elucidation of Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them, providing a detailed picture of the molecule's energy landscape.

For flexible ring systems like the seven-membered azepine ring in this compound, conformational analysis is crucial. Different conformations can exhibit distinct interaction profiles with biological targets. Computational methods can explore the potential energy surface of these molecules to identify low-energy conformers. For instance, studies on the binding of non-natural substrates like 1H-indole-4-ethanamine to the active site of strictosidine synthase show that these substrates adopt distinct conformations, which influences the feasibility of the reaction. vulcanchem.com

Computational Mechanistic Studies and Regioselectivity Prediction

Computational chemistry offers powerful tools to investigate reaction mechanisms and predict the regioselectivity of chemical transformations. rsc.org This is particularly important in the synthesis of complex heterocyclic systems where multiple reaction pathways may be possible.

The formation of the azepino[5,4,3-cd]indole skeleton itself can proceed through various synthetic routes, and computational studies can help rationalize the observed outcomes. For example, the regioselectivity of Pictet-Spengler reactions involving 2-(1H-indol-4-yl)ethanamines is a key factor in the formation of the azepino[5,4,3-cd]indole core. beilstein-journals.org Computational models can be used to predict the site-selectivity of such cyclizations.

In a broader context, computational tools have been developed to predict the regio- and site-selectivity of various organic reactions, which can be applied to the synthesis of azepinoindole derivatives. rsc.org These tools can analyze factors like electronic effects and steric hindrance to predict the most likely product of a reaction. For example, in the synthesis of substituted azepino[5,4,3-cd]indoles, the electronic properties of the starting aromatic amines were found to play a key role in controlling the reaction pathways, a phenomenon that can be rationalized through computational analysis. nih.gov

Table 2: Computationally Studied Reactions for Azepinoindole Synthesis
Reaction TypeComputational MethodKey InsightReference
Pictet-Spengler ReactionQuantum Chemical CalculationsElucidation of the detailed reaction mechanism and rate-determining step for the enzymatic synthesis of the azepinoindole skeleton. researchgate.net
Intramolecular CyclizationsGeneral Computational ModelsPrediction of regioselectivity based on electronic and steric factors of substrates. rsc.orgbeilstein-journals.org
Four-component Domino ReactionMechanistic Hypothesis based on Experimental and Spectroscopic DataRationalization of how electronic effects of aromatic amines control reaction pathways leading to azepino[5,4,3-cd]indoles. nih.gov

Emerging Research Applications of the 1h Azepino 5,4,3 Cd Indole Scaffold

Development of Chemical Probes for Receptor and Enzyme Studies

The high potency and selectivity of certain 1H-azepino[5,4,3-cd]indole derivatives make them ideal starting points for the development of chemical probes. Compounds like Rucaparib, with its nanomolar affinity for PARP, and SU9516, a selective CDK inhibitor, can be modified with reporter tags (e.g., fluorescent dyes, biotin) or photo-affinity labels. chembk.comavantorsciences.com Such probes are invaluable for studying the cellular localization, expression levels, and target engagement of these enzymes in real-time, helping to elucidate their roles in complex biological processes and validate them as drug targets.

Synthetic Utility in Accessing Complex Polycyclic Architectures

The this compound framework is not only a target of synthesis but also a key building block for constructing even more complex molecules. For example, aurantioclavines, which contain this core, serve as crucial intermediates in the biosynthesis of the communesin family of alkaloids, which possess dauntingly complex polycyclic structures. nih.gov The significant effort invested in developing novel and efficient synthetic routes—such as multi-component reactions, gold-catalyzed cascades, and rhodium-catalyzed annulations—to this scaffold highlights its importance as a versatile platform for accessing a wide range of intricate molecular architectures. nih.govresearchgate.netacs.org

Chemoinformatics and Combinatorial Library Design Utilizing the Azepinoindole Core

The proven ability of the this compound scaffold to interact with diverse and important drug targets (including kinases, PARP, and GPCRs) makes it an attractive core for chemoinformatic analysis and combinatorial library design. chembk.comresearchgate.netavantorsciences.com Computational methods, such as the in silico docking study performed for purpurascenine A with the 5-HT2A receptor, can guide the rational design of new derivatives. researchgate.net The development of modular synthetic routes allows for the creation of large, focused libraries of azepinoindole analogues. By systematically varying substituents at different positions on the scaffold, these libraries can be screened against panels of biological targets to identify new lead compounds, explore structure-activity relationships, and discover drugs with novel pharmacological profiles.

Q & A

Q. What are the standard synthetic routes for 1H-azepino[5,4,3-cd]indole?

The synthesis of this compound typically employs multicomponent strategies or reductive heterocyclization. A four-component reaction using arylglyoxal monohydrates, electron-rich pyrazol-5-amines, and aromatic amines in DMF at 100°C with acid catalysts (e.g., p-TsOH) yields the core scaffold in up to 46% efficiency . Alternatively, the Watanabe-Cenini-Söderberg reductive N-heterocyclization enables linear synthesis of natural analogs like hyrtioreticulins C/D, leveraging sequential bond formations (e.g., Mizoroki-Heck reactions, selective mesylation) .

Q. How is this compound purified and characterized post-synthesis?

Purification often involves flash column chromatography with gradients like 70:30 ethyl acetate/hexane . Characterization relies on:

  • Multinuclear NMR (1H, 13C, 19F) to confirm regiochemistry and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., FAB-HRMS with <5 ppm error) .
  • X-ray crystallography for unambiguous structural confirmation, particularly in natural product analogs .

Q. What strategies are effective for introducing substituents into the azepinoindole core?

Substituents are introduced via pre-functionalized building blocks or post-synthetic modifications . For example:

  • Phosphorus oxychloride (POCl3) mediates cyclization of 5-(4-chlorophenyl) precursors to yield pyrazoloazepinoindoles (21–61% yields) .
  • Electron-donating groups (e.g., methoxy) at specific positions (e.g., C4 of arylglyoxals) can divert reaction pathways, necessitating careful electronic tuning .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved azepinoindole yields?

Key optimization parameters include:

  • Catalyst screening : Brønsted acids (e.g., H2SO4) often fail, while p-TsOH in DMF at 100°C maximizes efficiency (38–46% yields) .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, whereas nonpolar solvents stall reactivity .
  • Electronic effects : Electron-rich aromatic amines (e.g., p-toluidine) favor azepinoindole formation, while electron-poor analogs (e.g., 4-chloroaniline) promote pyrazolo[3,4-b]pyridine byproducts .

Q. How do chemoselectivity challenges arise in azepinoindole synthesis, and how are they resolved?

Chemoselectivity issues stem from competing reaction pathways. For instance:

  • Aromatic amine electronics : Electron-donating groups on arylglyoxals (e.g., MeO-) favor pyrazolo[3,4-b]pyridines over azepinoindoles due to altered nucleophilic attack trajectories .
  • Substituent steric effects : Bulky groups (e.g., cyclopropyl) at pyrazol-5-amine positions require extended reaction times but retain regioselectivity .
    Mitigation : Use control experiments with electronic/steric variants to map substituent tolerance .

Q. What strategies enable the synthesis of natural azepino[5,4,3-cd]indole alkaloids?

Natural analogs (e.g., hyrtioreticulins) are synthesized via convergent strategies :

  • Reductive coupling : Sequential Watanabe-Cenini-Söderberg reactions form N-heterocycles .
  • Mizoroki-Heck cyclization : Constructs fused rings with stereochemical control .
  • Selective mesylation : Directs intramolecular cyclization to avoid side products .

Q. What advanced analytical methods resolve structural ambiguities in azepinoindole derivatives?

  • Dynamic NMR experiments : Detect rotational barriers in hindered substituents (e.g., ortho-methyl groups) .
  • X-ray crystallography : Validates fused-ring conformations and hydrogen-bonding networks in crystalline products .
  • DFT calculations : Predict 19F NMR chemical shifts for fluorinated derivatives, aiding assignment .

Q. How should researchers address contradictory data in substituent-effect studies?

  • Systematic variation : Test substituents across electronic (e.g., -NO2, -OMe) and steric (e.g., -t-Bu, -Ph) spectra to identify trends .
  • Mechanistic probes : Isotopic labeling (e.g., 13C-tracing) or intermediate trapping (e.g., TEMPO quenching) clarifies reaction pathways .
  • Statistical analysis : Multivariate regression models correlate substituent parameters (Hammett σ, Taft Es) with yields/selectivities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.